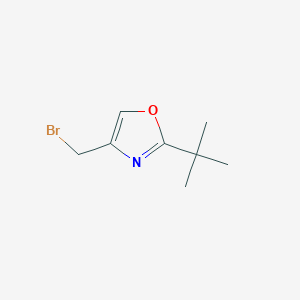

4-(Bromomethyl)-2-(tert-butyl)oxazole

Description

Properties

Molecular Formula |

C8H12BrNO |

|---|---|

Molecular Weight |

218.09 g/mol |

IUPAC Name |

4-(bromomethyl)-2-tert-butyl-1,3-oxazole |

InChI |

InChI=1S/C8H12BrNO/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4H2,1-3H3 |

InChI Key |

MGFVEIFVZYCKME-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC(=CO1)CBr |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The preparation of 4-(Bromomethyl)-2-(tert-butyl)oxazole generally involves the bromination of a corresponding methyl or hydroxymethyl oxazole derivative. The key synthetic step is the selective bromination at the methyl position adjacent to the oxazole ring, often using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination or unwanted side reactions.

Bromination of 2-(tert-butyl)oxazole Precursors

One common method involves starting from 2-(tert-butyl)oxazole or its methyl-substituted derivatives, followed by bromination at the methyl group attached to the oxazole ring. The reaction conditions typically include:

- Reagents: N-bromosuccinimide (NBS) as the brominating agent.

- Solvents: Carbon tetrachloride (CCl4) or other inert solvents.

- Initiators: Radical initiators such as azobisisobutyronitrile (AIBN) or light irradiation may be used to initiate the bromination.

- Temperature: Reflux conditions are common, typically around 70 °C.

- Reaction Time: Several hours (e.g., 5 hours or more) to achieve complete bromination.

This method is exemplified in related bromination processes of oxazole derivatives, where careful control of reaction parameters is critical to maximize yield and minimize dibromo or polybromo impurities.

Specific Patent-Reported Method for Bromination

A notable process described in patent literature (EP4177244A2) outlines the bromination of oxazole derivatives as part of a sequence to prepare precursors for pyroxasulfone and fenoxasulfone. The key points include:

- Bromination of compounds analogous to 4-(bromomethyl)-2-(tert-butyl)oxazole is performed with brominating reagents in the absence of light to avoid side reactions.

- The process is carried out under controlled conditions to produce the bromomethyl compound cleanly.

- Subsequent steps involve reaction with thionating reagents and further functionalization, but the initial bromination step is crucial and well-defined.

Alternative Synthetic Routes

While direct bromination of the methyl group is the most straightforward approach, alternative methods may involve:

- Chloromethylation followed by halogen exchange: Starting from 2-(tert-butyl)oxazole with a chloromethyl substituent, followed by halogen exchange to bromomethyl using reagents like lithium bromide.

- Oxazole ring construction with bromomethyl substituent: Building the oxazole ring with a bromomethyl group already installed on the precursor amino acid or aldehyde, though this approach is less common due to synthetic complexity.

Comparative Analysis of Preparation Methods

Experimental Data and Characterization

Typical Reaction Procedure (Adapted from Patent and Literature)

- To a solution of 2-(tert-butyl)oxazole derivative in carbon tetrachloride, N-bromosuccinimide (1.1 equivalents) and AIBN (catalytic amount) are added.

- The mixture is refluxed under nitrogen atmosphere for 5 hours.

- The reaction mixture is cooled, filtered to remove succinimide byproduct, and the solvent is evaporated under reduced pressure.

- The crude product is purified by column chromatography or recrystallization to afford 4-(bromomethyl)-2-(tert-butyl)oxazole.

Characterization Data

- Nuclear Magnetic Resonance (NMR): Characteristic signals for the bromomethyl group appear as singlets or doublets depending on coupling, with tert-butyl group showing a singlet around 1.3 ppm in ^1H NMR.

- Mass Spectrometry (MS): Molecular ion peak corresponding to the bromomethyl oxazole derivative confirms the molecular weight.

- Infrared Spectroscopy (IR): Absorptions consistent with oxazole ring and C-Br stretch observed.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-(tert-butyl)oxazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction of the bromomethyl group can lead to the formation of methyl-substituted oxazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of azido, thio, or alkoxy-substituted oxazoles.

Oxidation: Formation of oxazole carboxylic acids or ketones.

Reduction: Formation of methyl-substituted oxazoles.

Scientific Research Applications

4-(Bromomethyl)-2-(tert-butyl)oxazole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of antiviral and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-(tert-butyl)oxazole involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

*Predicted LogP based on tert-butyl’s hydrophobicity and bromomethyl’s contribution.

Key Observations:

- Substituent Effects : The tert-butyl group in 4-(Bromomethyl)-2-(tert-butyl)oxazole increases steric hindrance and lipophilicity compared to phenyl or methyl substituents in analogs .

- Reactivity : Bromomethyl groups in oxazoles (e.g., 5-(Bromomethyl)-2-methyl-4-phenyl-1,3-oxazole ) are reactive toward nucleophiles, enabling cross-coupling or alkylation reactions.

- Fused vs. Simple Oxazoles : Benzene-fused oxazoles (e.g., 2-(4-tert-butylphenyl)benzo[d]oxazole ) exhibit higher molecular weights and extended π-systems, favoring applications in optoelectronics.

Q & A

Q. Optimization Considerations :

- Temperature control (0–25°C) to minimize side reactions.

- Use of radical initiators (e.g., AIBN) or UV light for bromomethylation efficiency .

- Solvent polarity adjustments (e.g., DCM vs. THF) to influence reaction rates.

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z 232 for C₈H₁₂BrNO).

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) for purity assessment (>95%) .

Advanced: How can computational methods predict the reactivity of 4-(bromomethyl)-2-(tert-butyl)oxazole in nucleophilic substitution reactions?

Answer:

- DFT Calculations :

- Solvent Effects : COSMO-RS simulations to predict solvation energies in polar aprotic solvents (e.g., DMF) .

- Example : Higher nucleophilic attack rates predicted in low-polarity solvents due to reduced stabilization of leaving groups.

Advanced: How do structural modifications (e.g., tert-butyl vs. aryl substituents) influence biological activity?

Answer:

- Pharmacophore Analysis :

- The tert-butyl group enhances lipophilicity (logP ~2.5), improving membrane permeability.

- Bromomethyl acts as a leaving group, enabling covalent binding to biological targets (e.g., cysteine residues in enzymes) .

- Case Study :

- Analogues with 3-chlorophenyl substituents () show 10× higher antimicrobial activity (MIC = 2 µg/mL vs. S. aureus) compared to tert-butyl derivatives, likely due to enhanced π-π stacking with target proteins.

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:

Data Discrepancy Example : Yields range from 45% (traditional heating) to 72% (microwave-assisted).

- Root Cause Analysis :

- Microwave irradiation reduces reaction time (10 min vs. 12 hr) and thermal degradation .

- Impurity profiles (HPLC) may differ due to by-product formation under prolonged heating.

- Mitigation :

Advanced: What strategies are employed to study the compound’s solid-state behavior and crystallinity?

Answer:

- X-ray Crystallography : Resolve bond lengths (C-Br ~1.9 Å) and dihedral angles to assess steric effects of the tert-butyl group .

- DSC/TGA : Melting point (~70–75°C) and thermal stability (decomposition >200°C) .

- Powder XRD : Compare crystallinity under different recrystallization conditions (e.g., ethanol vs. acetone).

Basic: What safety protocols are essential when handling 4-(bromomethyl)-2-(tert-butyl)oxazole?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to volatile brominated by-products.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How is this compound utilized in materials science, particularly in polymer or nanomaterial synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.